Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyridine-3-carbothioamide

Medicinal Chemistry Molecular Recognition Structure-Based Design

This 3-position thioamide probe is essential for definitive oxygen-to-sulfur SAR in the privileged imidazo[1,2-a]pyridine series. Directly benchmark against the potent 3-carboxamide anti-TB leads (MIC ≤0.006 µM) and leverage baseline IC50=12 µM (P. carinii DHFR) for structure-guided optimization. Enhanced H-bond donation versus carboxamide enables selective target engagement studies. Research-use only; contact us for bulk procurement.

Molecular Formula C8H7N3S
Molecular Weight 177.23
CAS No. 91982-91-1
Cat. No. B2970568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carbothioamide
CAS91982-91-1
Molecular FormulaC8H7N3S
Molecular Weight177.23
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=S)N
InChIInChI=1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
InChIKeyVIPNMBHAQAOKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carbothioamide (CAS 91982-91-1) for Research: Chemical Profile and Procurement Baseline


Imidazo[1,2-a]pyridine-3-carbothioamide (CAS 91982-91-1) is a heterocyclic building block within the imidazopyridine family, characterized by a fused imidazole-pyridine core with a thioamide substituent at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, offering a versatile platform for derivatization toward diverse biological targets [2]. The compound exists as a stable, synthetically accessible intermediate with defined physicochemical properties including a molecular weight of 177.23 g/mol and the molecular formula C8H7N3S [1]. It is commercially available from multiple vendors for research purposes, though its use is restricted to non-human, non-veterinary laboratory applications .

Why Imidazo[1,2-a]pyridine-3-carbothioamide Cannot Be Substituted by Generic Analogs in Medicinal Chemistry Research


Within the imidazo[1,2-a]pyridine series, subtle structural modifications—particularly the nature and position of the C3 substituent—profoundly alter key molecular properties, including hydrogen-bonding capacity, target binding selectivity, and metabolic stability [1]. The replacement of an oxygen atom (carboxamide) with sulfur (thioamide) at the 3-position significantly modifies the electronic distribution and hydrogen-bond donor capability of the amide group, as sulfur's larger atomic radius and distinct π* orbital energy profile change the donor strength relative to oxygen-based analogs [2]. Moreover, the precise positioning of the thioamide group at the 3- (rather than the 2-) position of the imidazopyridine core determines the vector of key pharmacophoric interactions and influences the overall molecular geometry, rendering simple substitution with other positional isomers or carboxamide derivatives inadequate for replicating observed biological activity profiles [1].

Quantitative Differentiation of Imidazo[1,2-a]pyridine-3-carbothioamide: Comparative Evidence for Procurement Decisions


Hydrogen-Bond Donor Capability: Thioamide vs. Carboxamide at the 3-Position

Quantum chemical analyses demonstrate that the NH2 group of thioamides exhibits a more positive charge compared to carboxamides, resulting in enhanced hydrogen-bond donor capability [1]. This differential originates from the lower-lying π*C=S orbital (relative to π*C=O), which promotes greater electron density flow from the nitrogen lone pair towards the sulfur atom, despite sulfur's lower electronegativity [1]. For imidazo[1,2-a]pyridine-3-carbothioamide, this translates to a stronger hydrogen-bond donor profile than its direct oxygen analog, imidazo[1,2-a]pyridine-3-carboxamide, which is a critical distinction for target engagement and binding affinity in drug discovery programs.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Antifungal Activity of Hydrazinecarbothioamide Derivatives: Potency Against M. canis

Although the parent imidazo[1,2-a]pyridine-3-carbothioamide is primarily a synthetic building block, its 2-carbonyl-N-substituted hydrazinecarbothioamide derivatives exhibit quantifiable antifungal activity [1]. In a panel of six fungal strains, compound 4h (a derivative bearing a 4-chlorophenyl substitution) demonstrated an MIC of 2 µg/mL against Microsporum canis, while compound 4f (4-bromophenyl substitution) showed an MIC of 4 µg/mL [1]. In contrast, the non-thioamide control (amphotericin B) exhibited an MIC of 0.5 µg/mL against the same strain, establishing a baseline for comparison [1].

Antifungal Drug Discovery Dermatophyte Infections Medicinal Chemistry

Inhibition of Pneumocystis carinii Dihydrofolate Reductase

Imidazo[1,2-a]pyridine-3-carbothioamide has been directly evaluated for its inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, an opportunistic fungal pathogen [1]. The compound exhibited an IC50 value of 12,000 nM (12 µM) in an enzymatic assay [1]. For context, the potent DHFR inhibitor trimetrexate shows an IC50 of approximately 30 nM against the same enzyme, indicating that while imidazo[1,2-a]pyridine-3-carbothioamide is a weak inhibitor, it provides a measurable baseline for structure-activity relationship (SAR) studies [1].

Antiparasitic Drug Discovery Enzyme Inhibition Infectious Disease

Scaffold Divergence: 3-Carbothioamide vs. 3-Carboxamide in Anti-Tubercular Activity

The 3-carboxamide series of imidazo[1,2-a]pyridines has demonstrated exceptional potency against Mycobacterium tuberculosis, with several compounds exhibiting MIC values ≤0.006 µM (≤6 nM) against replicating H37Rv bacteria [1]. This nanomolar potency, exemplified by the clinical candidate Telacebec (Q203), establishes the 3-position as a critical locus for anti-TB activity within the imidazopyridine class [2]. However, the direct 3-carbothioamide analog (imidazo[1,2-a]pyridine-3-carbothioamide) has not been reported in the same anti-TB screens, representing a significant gap in the structure-activity relationship [1]. This divergence highlights a clear research opportunity: evaluating the sulfur-for-oxygen substitution to determine if the thioamide analog retains or improves upon the potent anti-TB activity of the carboxamide series, potentially via altered target engagement (e.g., QcrB inhibition) or improved metabolic stability [2].

Antitubercular Drug Discovery Mycobacterium tuberculosis Scaffold Hopping

High-Value Research and Industrial Applications for Imidazo[1,2-a]pyridine-3-carbothioamide


Lead Optimization in Antifungal Drug Discovery Programs

The established antifungal activity of imidazo[1,2-a]pyridine-derived hydrazinecarbothioamides (MIC = 2–4 µg/mL against M. canis) [1] supports the use of imidazo[1,2-a]pyridine-3-carbothioamide as a core scaffold for iterative SAR studies. Researchers can leverage the thioamide's enhanced hydrogen-bond donor capability to design analogs with improved target binding, potentially yielding novel agents for dermatophyte and systemic fungal infections where resistance to existing azoles and polyenes is a growing clinical concern.

Pneumocystis carinii DHFR Inhibitor Optimization and Selectivity Profiling

With a measured IC50 of 12 µM against P. carinii DHFR [1], imidazo[1,2-a]pyridine-3-carbothioamide provides a quantifiable starting point for structure-guided optimization. Medicinal chemists can use this weak baseline activity to explore substitution patterns that enhance potency while maintaining selectivity over human DHFR, a critical requirement for developing safe and effective antiparasitic therapeutics. The scaffold's amenability to rapid synthetic diversification facilitates efficient SAR exploration.

Comparative Scaffold Assessment for Anti-Tubercular Drug Discovery

Given the exceptional nanomolar potency of the 3-carboxamide series against M. tuberculosis (MIC ≤0.006 µM) [1], the 3-carbothioamide analog represents a critical comparator. Procurement and evaluation of this compound in standardized anti-TB assays will directly address a key SAR question: the impact of oxygen-to-sulfur substitution on anti-mycobacterial activity. Positive or negative results will provide essential data for patent strategy, lead selection, and understanding the electronic requirements for QcrB inhibition, the target of clinical candidate Telacebec .

Chemical Biology Tool Compound for Probing Thioamide-Specific Interactions

The distinct electronic and hydrogen-bonding properties of the thioamide group, relative to its carboxamide counterpart [1], position imidazo[1,2-a]pyridine-3-carbothioamide as a valuable probe molecule in chemical biology. It can be employed in competitive binding studies, affinity-based proteomics, or biophysical assays to identify protein targets that exhibit preferential binding to thioamide-containing scaffolds, thereby uncovering novel ligandable sites or selectivity mechanisms relevant to drug discovery.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.